4-Benzyl-2,6-dibromophenol
Description
4-Benzyl-2,6-dibromophenol is a brominated phenolic compound characterized by a benzyl substituent at the para position and bromine atoms at the 2 and 6 positions of the phenol ring.
Properties
Molecular Formula |
C13H10Br2O |
|---|---|
Molecular Weight |
342.02 g/mol |
IUPAC Name |
4-benzyl-2,6-dibromophenol |
InChI |
InChI=1S/C13H10Br2O/c14-11-7-10(8-12(15)13(11)16)6-9-4-2-1-3-5-9/h1-5,7-8,16H,6H2 |
InChI Key |
ICUJZFWFILKTGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,6-dibromophenol can be achieved through several methods. One common approach involves the bromination of 4-benzylphenol. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to facilitate the electrophilic aromatic substitution. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction parameters to achieve high yield and purity. Continuous flow reactors and automated systems might be employed to optimize the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2,6-dibromophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like zinc (Zn) in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 4-benzylphenol.
Substitution: Formation of 4-benzyl-2,6-dimethoxyphenol or similar derivatives.
Scientific Research Applications
4-Benzyl-2,6-dibromophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-2,6-dibromophenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
4-(1,3-Benzoxazol-2-yl)-2,6-dibromophenol
- Molecular Formula: C₁₃H₇Br₂NO₂
- Average Mass : 369.012 g/mol
- Substituents : A benzoxazolyl group replaces the benzyl moiety.
- Key Features: The benzoxazolyl group introduces a heterocyclic ring containing oxygen and nitrogen, which may enhance thermal stability and alter electronic properties compared to 4-benzyl-2,6-dibromophenol. This structural difference could influence reactivity in cross-coupling reactions or interactions with biological targets.
4-Propenyl-2,6-dibromophenol
- Role in Degradation Pathways: This compound is a critical intermediate in the aerobic biodegradation of tetrabromobisphenol A (TBBPA), a flame retardant. During TBBPA degradation, oxidative cleavage produces 4-propenyl-2,6-dibromophenol, which is further debrominated to form tribromophenol (TBP) .
- Comparison: Unlike this compound, the propenyl group enables participation in radical-mediated degradation processes. The absence of a bulky benzyl substituent likely facilitates enzymatic interactions, making this compound more relevant in environmental remediation contexts.
4-Benzyl-2,6-dichloropyrimidine
- Molecular Formula : C₁₁H₉Cl₂N₂ (inferred from safety data)
- Substituents: Chlorine atoms replace bromine, and the core structure is a pyrimidine ring instead of phenol.
- Chlorine’s lower electronegativity compared to bromine may reduce reactivity in nucleophilic substitutions.
4-(Benzyloxy)-2,6-difluorobenzaldehyde
- Molecular Formula : C₁₄H₁₀F₂O₂
- Substituents : A benzyloxy group and fluorine atoms.
- Comparison: The benzyloxy group introduces an ether linkage, increasing solubility in nonpolar solvents. Fluorine’s strong electron-withdrawing effects could enhance stability against oxidation.
Key Observations
Halogen Effects : Bromine’s higher electronegativity and larger atomic radius compared to chlorine or fluorine may enhance binding affinity in catalytic or biological systems.
Environmental Relevance: Compounds like 4-propenyl-2,6-dibromophenol are critical in pollutant degradation, whereas this compound’s environmental fate remains understudied.
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